molecular formula C17H28N4O B10887800 Ethanol, 2-[4-(1-pyridin-3-ylmethylpiperidin-4-yl)piperazin-1-yl]-

Ethanol, 2-[4-(1-pyridin-3-ylmethylpiperidin-4-yl)piperazin-1-yl]-

Cat. No.: B10887800
M. Wt: 304.4 g/mol
InChI Key: GSRMXRQHFDQNRS-UHFFFAOYSA-N
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Description

2-{4-[1-(3-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperazine ring system Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(3-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(3-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[1-(3-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[1-(3-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative with anti-anginal and anti-arrhythmic properties.

    Aripiprazole: An antipsychotic medication that contains a piperazine moiety.

Uniqueness

2-{4-[1-(3-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to its specific structure, which allows for distinct interactions with biological targets. Its combination of a piperazine ring with a pyridine moiety provides a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C17H28N4O

Molecular Weight

304.4 g/mol

IUPAC Name

2-[4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C17H28N4O/c22-13-12-19-8-10-21(11-9-19)17-3-6-20(7-4-17)15-16-2-1-5-18-14-16/h1-2,5,14,17,22H,3-4,6-13,15H2

InChI Key

GSRMXRQHFDQNRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CN=CC=C3

Origin of Product

United States

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